1,2-Bis(diphenylphosphinyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2-diylbis(diphenylphosphine oxide) is an organophosphorus compound with the molecular formula C₂₇H₂₆O₂P₂. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2-diylbis(diphenylphosphine oxide) can be synthesized through the oxidation of 1,2-bis(diphenylphosphino)propane. The typical synthetic route involves the reaction of 1,2-bis(diphenylphosphino)propane with hydrogen peroxide in an ethanol solution. The reaction is carried out at room temperature, and the product is obtained by filtration and evaporation of the solvent .
Industrial Production Methods
In industrial settings, the production of propane-1,2-diylbis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its parent phosphine compound.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride or other reducing agents can be used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: 1,2-bis(diphenylphosphino)propane.
Substitution: Substituted phosphine oxides with different functional groups.
Scientific Research Applications
Propane-1,2-diylbis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes are valuable in catalysis and other chemical processes.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of propane-1,2-diylbis(diphenylphosphine oxide) involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination forms stable complexes that can participate in various catalytic cycles. The compound’s ability to stabilize transition states and intermediates makes it valuable in catalysis .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with an ethane backbone instead of propane.
1,3-Bis(diphenylphosphino)propane: Similar structure but with a different oxidation state and functional groups.
Uniqueness
Propane-1,2-diylbis(diphenylphosphine oxide) is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it more versatile compared to similar compounds .
Properties
Molecular Formula |
C27H26O2P2 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[2-diphenylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C27H26O2P2/c1-23(31(29,26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-30(28,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 |
InChI Key |
ABMLZCZYDUJKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.